Cas no 54312-06-0 (3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole)

3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole is a fluorinated indole derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates both a 2-fluorophenyl group and a 2,2,2-trifluoroethyl substituent, enhancing its reactivity and binding affinity in molecular interactions. The presence of multiple fluorine atoms improves metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. This compound is particularly useful in the development of bioactive molecules targeting neurological or inflammatory pathways. Its well-defined synthetic route ensures high purity and consistency, supporting reliable experimental outcomes. Researchers may leverage its unique properties for structure-activity relationship (SAR) studies or as a scaffold for further functionalization.
3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole structure
54312-06-0 structure
Product name:3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole
CAS No:54312-06-0
MF:C16H11F4N
MW:293.258857965469
CID:3167764
PubChem ID:84819945

3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 54312-06-0
    • 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole
    • Inchi: InChI=1S/C16H11F4N/c17-14-7-3-1-5-11(14)13-9-21(10-16(18,19)20)15-8-4-2-6-12(13)15/h1-9H,10H2
    • InChI Key: JNLRAKFXCFUSDW-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)C2=CN(CC(F)(F)F)C3=CC=CC=C23)F

Computed Properties

  • Exact Mass: 293.08276200Da
  • Monoisotopic Mass: 293.08276200Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 4.9Ų

3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM147108-1g
3-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole
54312-06-0 95%
1g
$975 2021-08-05
Alichem
A199008690-1g
3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole
54312-06-0 95%
1g
$921.80 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737780-1g
3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1h-indole
54312-06-0 98%
1g
¥7249.00 2024-05-09
Chemenu
CM147108-1g
3-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole
54312-06-0 95%
1g
$*** 2023-03-31

3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole Related Literature

Additional information on 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole

Comprehensive Overview of 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole (CAS No. 54312-06-0): Properties, Applications, and Research Insights

The compound 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole (CAS No. 54312-06-0) is a fluorinated indole derivative that has garnered significant attention in pharmaceutical and material science research. With its unique structural features, including a fluorophenyl group and a trifluoroethyl side chain, this molecule exhibits intriguing physicochemical properties. Researchers are particularly interested in its potential as a building block for drug discovery, given the increasing demand for fluorinated bioactive compounds in modern medicine.

In recent years, the scientific community has witnessed a surge in studies exploring fluorine-containing heterocycles, driven by their enhanced metabolic stability and membrane permeability. The 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole scaffold aligns perfectly with this trend, as evidenced by its appearance in numerous patent applications and academic publications. Its CAS No. 54312-06-0 serves as a crucial identifier for researchers tracking its development across databases like SciFinder and Reaxys.

The compound's molecular architecture combines an indole core with strategic fluorine substitutions, creating a versatile platform for structure-activity relationship (SAR) studies. This characteristic makes it particularly valuable in the design of targeted therapeutics, a hot topic in precision medicine. Current literature suggests potential applications in modulating protein-protein interactions, especially in neurological and oncological targets, though specific mechanisms remain under investigation.

From a synthetic chemistry perspective, 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole presents interesting challenges and opportunities. The introduction of multiple fluorine atoms requires specialized fluorination techniques, a subject of intense research in organic chemistry circles. Recent advances in late-stage fluorination methodologies have significantly improved access to such compounds, addressing one of the key questions frequently searched by synthetic chemists: "How to efficiently incorporate trifluoroethyl groups into heterocyclic systems?"

Material scientists have also explored the potential of CAS No. 54312-06-0 in advanced materials development. The strong dipole moments created by its fluorine atoms make it a candidate for organic electronic materials, particularly in the design of charge-transport layers for OLED devices. This application aligns with growing market demands for more efficient display technologies, a trending topic in materials science forums and industry publications.

Analytical characterization of 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR) and mass spectrometry. These methods are crucial for quality control in pharmaceutical applications, addressing another common search query: "How to characterize fluorinated indole derivatives?" The compound's distinct spectral signatures facilitate its identification in complex mixtures, an important consideration for researchers working with multi-component reaction systems.

In the context of drug discovery, the pharmacokinetic properties of fluorinated compounds like 54312-06-0 remain a key research focus. The trifluoroethyl group is known to influence metabolic stability and blood-brain barrier penetration, making it particularly relevant for CNS-targeted therapeutics. These aspects frequently appear in medicinal chemistry discussions, especially regarding the optimization of drug-like properties in lead compounds.

Environmental and green chemistry considerations surrounding fluorinated compounds have also come to the forefront. Researchers are actively investigating the biodegradation pathways of molecules like 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole, responding to increasing regulatory scrutiny of persistent organic pollutants. This addresses another trending search topic: "Environmental fate of fluorinated pharmaceuticals."

The commercial availability of CAS No. 54312-06-0 through specialty chemical suppliers has facilitated its adoption in various research programs. However, synthetic protocols for its preparation continue to evolve, with recent literature emphasizing atom-economical routes and catalytic methods. These developments cater to the pharmaceutical industry's growing emphasis on sustainable synthesis, a major concern in contemporary process chemistry.

Looking ahead, the scientific community anticipates expanded applications for 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole in diverse fields ranging from medicinal chemistry to materials science. Its unique combination of fluorine atoms and heterocyclic architecture positions it as a valuable scaffold for innovation. As research continues to uncover new properties and applications for this compound, its CAS No. 54312-06-0 will undoubtedly remain an important reference point in scientific literature and patent disclosures.

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